1,2-Dimethylpiperidin-3-amine
CAS No.: 1461708-38-2
Cat. No.: VC2833871
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1461708-38-2 |
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Molecular Formula | C7H16N2 |
Molecular Weight | 128.22 g/mol |
IUPAC Name | 1,2-dimethylpiperidin-3-amine |
Standard InChI | InChI=1S/C7H16N2/c1-6-7(8)4-3-5-9(6)2/h6-7H,3-5,8H2,1-2H3 |
Standard InChI Key | OGWCETMUBQTQMT-UHFFFAOYSA-N |
SMILES | CC1C(CCCN1C)N |
Canonical SMILES | CC1C(CCCN1C)N |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
1,2-Dimethylpiperidin-3-amine features a six-membered piperidine ring with one nitrogen and five carbon atoms, with two methyl substituents at positions 1 and 2, and an amino group at position 3. The compound can exist in multiple stereoisomeric forms due to the presence of chiral centers at carbons 2 and 3, with the (2R,3R) configuration being one of the documented isomers . The compound's three-dimensional structure allows for specific spatial arrangements that influence its chemical reactivity and potential biological interactions.
Table 1: Physical and Chemical Properties of 1,2-Dimethylpiperidin-3-amine
Property | Value |
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Molecular Formula | C₇H₁₆N₂ |
Molecular Weight | 128.22 g/mol |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Physical State | Crystalline solid (likely) |
Solubility | Soluble in polar organic solvents |
Salt Forms | Commonly as hydrochloride or dihydrochloride |
Stereochemistry
The presence of two chiral centers in 1,2-Dimethylpiperidin-3-amine leads to four possible stereoisomers. While the search results specifically mention the (2R,3R) configuration as the dihydrochloride salt , all four stereoisomers have distinct three-dimensional structures that may exhibit different biological activities and properties. The stereochemical purity of the compound is particularly important for pharmaceutical applications, as different stereoisomers may interact differently with biological targets.
Table 2: Stereoisomers of 1,2-Dimethylpiperidin-3-amine
Chemical Reactivity
The reactivity of 1,2-Dimethylpiperidin-3-amine is determined by its functional groups. The tertiary amine at position 1 (N-methylated) has different reactivity compared to the primary amine at position 3. Based on the properties of similar piperidine derivatives, this compound likely exhibits the following reactivity patterns:
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The primary amine at position 3 can participate in nucleophilic substitution reactions, forming amides, sulfonamides, and other nitrogen-containing derivatives.
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The tertiary amine nitrogen provides basic properties and can form quaternary ammonium salts.
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The compound readily forms acid addition salts, with the dihydrochloride being a common and stable form .
Synthesis Methods
Stereoselective Synthesis
For the preparation of specific stereoisomers such as the (2R,3R) configuration, stereoselective synthetic methods would be necessary. These might include:
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Use of chiral starting materials derived from the chiral pool
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Asymmetric reduction of prochiral precursors
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Resolution of racemic mixtures
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Stereoselective transformations guided by existing stereogenic centers
Optimization of reaction conditions including temperature, solvent choice, and catalyst selection would be critical for achieving high stereoselectivity and yield.
Comparative Analysis with Related Compounds
Understanding 1,2-Dimethylpiperidin-3-amine in the context of related piperidine derivatives provides valuable insights into its potential properties and applications.
Table 3: Comparison of 1,2-Dimethylpiperidin-3-amine with Related Compounds
Structure-Activity Relationships
The specific arrangement of functional groups in 1,2-Dimethylpiperidin-3-amine, compared to related derivatives, influences its chemical properties and potential biological activities:
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The N-methyl group at position 1 increases basicity compared to unsubstituted piperidine derivatives.
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The methyl group at position 2 introduces steric hindrance that affects the conformation of the piperidine ring.
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The primary amine at position 3 provides a reactive site for further functionalization.
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The relative configuration of the methyl group at position 2 and the amine at position 3 creates a specific three-dimensional arrangement that may be important for molecular recognition.
Pharmaceutical Relevance and Applications
Role in Drug Development
Piperidine derivatives similar to 1,2-Dimethylpiperidin-3-amine have significant applications in pharmaceutical research. The stereoisomer (2R,3R)-1,2-dimethylpiperidin-3-amine dihydrochloride appears in chemical databases that typically catalog compounds of pharmaceutical interest .
Table 4: Potential Applications of 1,2-Dimethylpiperidin-3-amine
Specific Pharmaceutical Connections
Related piperidine derivatives have documented roles in the synthesis of important pharmaceutical compounds:
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Compounds with similar structures are used in the synthesis of Janus kinase (JAK) inhibitors, which are important for treating autoimmune diseases and certain cancers.
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The piperidine scaffold appears in Tofacitinib, an immunosuppressive drug used in the treatment of rheumatoid arthritis and other inflammatory conditions .
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The specific stereochemistry of derivatives like (2R,3R)-1,2-dimethylpiperidin-3-amine may be important for their biological activity or synthetic utility in pharmaceutical contexts .
Analytical Characterization
Chromatographic Behavior
The chromatographic properties of 1,2-Dimethylpiperidin-3-amine would be influenced by:
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Its moderate polarity due to the presence of the primary amine group
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Its basic character, which affects retention on acidic stationary phases
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The specific stereochemistry of the molecule, which may allow for separation of stereoisomers using chiral chromatography methods
Future Research Directions
Research into 1,2-Dimethylpiperidin-3-amine and its derivatives could focus on several promising areas:
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Development of efficient and stereoselective synthetic routes to specific isomers
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Exploration of its potential as a building block in medicinal chemistry
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Investigation of structure-activity relationships between different stereoisomers and their biological targets
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Application in the synthesis of novel pharmaceutical compounds, particularly those related to existing drugs that incorporate piperidine scaffolds
The compound's unique structural features—including the specific arrangement of methyl groups and the amine functionality—make it a potentially valuable chemical entity for continued research in both synthetic organic chemistry and pharmaceutical development.
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